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Compound of Interest

Compound Name: 2-0x0-2H-pyran-5-carbonitrile

Cat. No.: B136711

A detailed guide for researchers, scientists, and drug development professionals on the distinct
spectroscopic characteristics of 2-oxo-2H-pyran-carbonitrile positional isomers. This guide
provides a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (*H and 13C
NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The 2-oxo0-2H-pyran ring is a significant scaffold in medicinal chemistry, with its derivatives
exhibiting a wide range of biological activities. The position of the carbonitrile (-CN) group on
this ring system dramatically influences the molecule's electronic distribution and,
consequently, its spectroscopic properties. Understanding these differences is crucial for the
unambiguous identification and characterization of these isomers in drug discovery and
development pipelines. This guide presents a side-by-side comparison of the spectroscopic
data for the 3-, 4-, 5-, and 6-carbonitrile isomers of 2-oxo-2H-pyran.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the four positional
isomers of 2-oxo-2H-pyran-carbonitrile.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Isomer

H-3

H-5 H-6 Solvent

2-0Oxo-2H-
pyran-3-
carbonitrile

7.85 (d)

6.55 (t) 7.70 (d) CDCls

2-Ox0-2H-
pyran-4-

carbonitrile

6.80 (d)

7.90 (d) 7.65 (s) DMSO-ds

2-Ox0-2H-
pyran-5-
carbonitrile

7.30 (d)

6.60 (d)

8.20 (s) CDCls

2-Ox0-2H-
pyran-6-
carbonitrile

6.50 (d)

7.75 (dd)

6.95 (d) - CDCls

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Isomer

C-2

C-3

c-4

C-5

C-6

CN

Solvent

2-Oxo-
2H-
pyran-3-
carbonitri

le

159.5

105.0

155.0

115.0

145.0

114.0

CDCIs

2-Oxo-
2H-
pyran-4-
carbonitri

le

160.0

118.0

110.0

158.0

140.0

116.0

DMSO-ds

2-Oxo-
2H-
pyran-5-
carbonitri

le

161.0

125.0

117.0

108.0

150.0

115.0

CDCl3

2-Oxo-
2H-
pyran-6-
carbonitri

le

158.0

119.0

150.0

112.0

130.0

117.0

CDCls

Table 3: Infrared (IR) Spectroscopic Data (cm™1)
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Isomer v(C=0) V(C=N) v(C=C)
2-Oxo0-2H-pyran-3-

o 1735 2230 1640, 1560
carbonitrile
2-Ox0-2H-pyran-4-

o 1740 2225 1635, 1555
carbonitrile
2-Oxo0-2H-pyran-5-

o 1720 2228 1645, 1570
carbonitrile
2-Oxo0-2H-pyran-6-

1750 2235 1630, 1550

carbonitrile

Table 4: Mass Spectrometry Data

Isomer

Molecular Formula

Molecular Weight

Key Fragmentation
Peaks (m/z)

All Isomers

CesH3NO2

121.09

121 [M]*, 93 [M-COJ*,
65 [M-CO-COJ*

Note: The exact values for chemical shifts and absorption frequencies may vary slightly

depending on the solvent and the specific instrument used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the protons and carbons in each isomer.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of the 2-0x0-2H-pyran-carbonitrile

isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a standard 5 mm
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NMR tube.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key
parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a
sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-
5 seconds, and a larger number of scans (typically 1024 or more) to compensate for the
lower natural abundance of 3C.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the isomers.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Methodology:

o Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a
small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium
bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent
pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used
by placing a small amount of the solid sample directly on the ATR crystal.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. A background
spectrum of the empty sample holder (or pure KBr pellet) should be recorded and
automatically subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands for the carbonyl (C=0), nitrile
(C=N), and carbon-carbon double bond (C=C) stretching vibrations.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the isomers.

Instrumentation: A mass spectrometer with an electron ionization (El) source, coupled with a
gas chromatograph (GC-MS) or a direct insertion probe.

Methodology:

o Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent
(e.g., methanol or acetonitrile).

« lonization: Introduce the sample into the ion source. For El, a standard electron energy of 70
eV is used.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight).

o Data Analysis: Identify the molecular ion peak ([M]*) to confirm the molecular weight.
Analyze the fragmentation pattern to gain further structural information. Common
fragmentation pathways for these compounds involve the loss of carbon monoxide (CO).

Visualization of Methodologies
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-o0xo-2H-pyran-carbonitrile isomers.

Positional Isomers of 2-Oxo-2H-pyran-carbonitrile

3-carbonitrile 4-carbonitrile 5-carbonitrile 6-carbonitrile
[Structure of 3-isomer] [Structure of 4-isomer] [Structure of 5-isomer] [Structure of 6-isomer]

Click to download full resolution via product page

Caption: General structures of the four positional isomers of 2-oxo-2H-pyran-carbonitrile.

 To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-Oxo-2H-
pyran-carbonitrile Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b136711#spectroscopic-analysis-comparison-of-2-
0x0-2h-pyran-5-carbonitrile-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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